4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Lipophilicity Drug-likeness Permeability

4-Ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (molecular formula C₂₁H₂₁NO₄, MW 351.4 g/mol) belongs to the angular chromeno[8,7-e][1,3]oxazin-2-one class—a fused coumarin-1,3-oxazine hybrid scaffold. This compound is catalogued as a screening compound by multiple commercial suppliers (Ambinter AMB17975368, InterBioScreen, Hit2Lead/ChemBridge) and is structurally defined by a 4-ethyl substituent on the coumarin α-pyrone ring and a 3-methoxybenzyl group at the N-9 position of the oxazine ring.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B12182993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)OC
InChIInChI=1S/C21H21NO4/c1-3-15-10-20(23)26-21-17(15)7-8-19-18(21)12-22(13-25-19)11-14-5-4-6-16(9-14)24-2/h4-10H,3,11-13H2,1-2H3
InChIKeyTVUSSRFAEGUQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one Sourcing & Chemical Class Profile


4-Ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (molecular formula C₂₁H₂₁NO₄, MW 351.4 g/mol) belongs to the angular chromeno[8,7-e][1,3]oxazin-2-one class—a fused coumarin-1,3-oxazine hybrid scaffold [1]. This compound is catalogued as a screening compound by multiple commercial suppliers (Ambinter AMB17975368, InterBioScreen, Hit2Lead/ChemBridge) and is structurally defined by a 4-ethyl substituent on the coumarin α-pyrone ring and a 3-methoxybenzyl group at the N-9 position of the oxazine ring [2]. The chromeno-oxazinone scaffold has demonstrated anti-inflammatory activity via NF-κB and MAPK pathway suppression in preclinical models, making 9-substituted derivatives of this chemotype relevant for inflammation-focused drug discovery programs [3].

Why Generic Substitution Fails: Substituent-Dependent Physicochemical and Biological Divergence in 4-Ethyl-9-(3-methoxybenzyl)-chromeno-oxazin-2-one Analogs


Within the chromeno[8,7-e][1,3]oxazin-2-one series, both the C-4 alkyl substituent and the N-9 benzyl substitution pattern exert non-interchangeable effects on lipophilicity, topological polarity, and biological target engagement. Changing from a 4-ethyl to a 4-methyl group shifts the computed logP by approximately 0.4 units, while relocating the methoxy group on the N-benzyl ring from the 3- to the 4-position alters the three-dimensional electrostatic profile and hydrogen-bond acceptor geometry, which can redirect molecular recognition at the NF-κB/TNF-α signaling interface [1]. The class-level anti-inflammatory SAR established by Zhang et al. (2017) demonstrates that N-9 aryl substitution identity—specifically the position and nature of the aryl substituent—profoundly affects both cellular potency and cytotoxicity windows in RAW 264.7 macrophages, with 2-chlorophenyl (B3) being the most potent among 18 tested derivatives [2]. Generic interchange without considering these substituent effects risks selecting a compound with divergent solubility, permeability, or target modulation profiles that may invalidate structure-activity relationship (SAR) continuity across a screening cascade.

Quantitative Differentiation Evidence: 4-Ethyl-9-(3-methoxybenzyl)-chromeno-oxazin-2-one Versus Closest Structural Analogs


Lipophilicity Differentiation: 4-Ethyl Substituent Increases Computed logP vs. 4-Methyl Analog

The 4-ethyl substituent on the target compound confers higher computed lipophilicity compared to the corresponding 4-methyl analog. The 4-ethyl-9-(3-methoxybenzyl) target compound has an estimated logP of approximately 3.82 (extrapolated from the 4-methoxybenzyl positional isomer, which shares the identical core and molecular formula C₂₁H₂₁NO₄) [1], whereas the 4-methyl congener 9-(3-methoxybenzyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one (AMB18477286) has a computed logP of 3.4 [2]. This represents a ΔlogP of approximately +0.4 units, indicating enhanced membrane permeability potential for the 4-ethyl derivative.

Lipophilicity Drug-likeness Permeability

N-Benzyl Methoxy Position Isomerism: 3-Methoxybenzyl vs. 4-Methoxybenzyl Diverges in Computed Polarity and Hydrogen-Bond Acceptor Geometry

The target compound bears a 3-methoxybenzyl (meta-methoxy) substituent at N-9, as distinguished from the 4-methoxybenzyl (para-methoxy) positional isomer. The 4-methoxybenzyl isomer (CBID:202116, identical molecular formula C₂₁H₂₁NO₄) has computed values of logP = 3.82, LogD (pH 7.4) = 3.82, and topological polar surface area (TPSA) = 48.0 Ų with 4 rotatable bonds [1]. While computed bulk properties may be similar, the meta-methoxy orientation alters the spatial vector of the oxygen lone-pair electrons relative to the para-isomer, which can differentially affect hydrogen-bond acceptor interactions with protein targets such as the TNF-α binding pocket identified in docking studies of this chemotype [2]. The 4-methyl scaffold with N-9-(2-methoxyphenyl) (Hit2Lead #6345736) shows a TPSA of 51.9 Ų and logP of 3.90 , illustrating that methoxy position on the N-aryl group modulates polarity within a ~4 Ų TPSA range across the series.

Molecular recognition Structure-activity relationship Electrostatic potential

Class-Level Anti-Inflammatory Mechanism: Scaffold Engagement of NF-κB and MAPK Pathways Establishes Biological Relevance

The chromeno[8,7-e][1,3]oxazin-2(8H)-one scaffold has been pharmacologically validated as an anti-inflammatory chemotype. In a systematic study of 18 derivatives (series A1-4, B1-8, C1-6), Zhang et al. (2017) demonstrated that compound B3—9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one—produced concentration-dependent suppression of LPS-induced TNF-α and IL-6 secretion in RAW 264.7 macrophages across a 6.25–25 μg/mL range, with no effect on cell viability within this window [1]. Mechanistic studies confirmed inhibition of both NF-κB and MAPK signaling pathways by western blot analysis. Molecular docking revealed favorable interactions between the oxazin-2-one scaffold and the TNF-α active site [1]. While the target compound (4-ethyl, 3-methoxybenzyl) was not directly tested in this study, the SAR framework indicates that N-9 substitution determines potency rank order and cytotoxicity profile, enabling procurement of the 3-methoxybenzyl variant for targeted expansion of this SAR series.

Anti-inflammatory NF-κB pathway TNF-α inhibition

Anti-Mycobacterial Scaffold Potential: 4-Methyl Chromeno-Oxazin-2-ones Demonstrate MIC Values Against M. tuberculosis H37Rv

A parallel biological application of the chromeno[8,7-e][1,3]oxazin-2-one scaffold has been established in anti-mycobacterial research. Mathew et al. (2017) synthesized a series of 9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives (4a–j) and evaluated their in vitro activity against Mycobacterium tuberculosis H37Rv [1]. Compounds 4g and 4h exhibited the lowest minimum inhibitory concentration (MIC) of 5 µg/mL and maintained >90% HEK-293 cell viability at the highest test concentration of 100 µg/mL, indicating a favorable selectivity index [1]. While this series features a 4-methyl rather than a 4-ethyl substituent, the conserved core scaffold and the demonstrated synthetic accessibility via one-pot Mannich condensation in water support the procurement of 4-ethyl-9-(3-methoxybenzyl) variants for anti-tubercular SAR expansion, particularly since the 4-ethyl group may confer differential logP-driven penetration into the mycobacterial cell wall.

Antitubercular Mycobacterium tuberculosis MIC determination

Synthetic Tractability: Mannich-Type One-Pot Cyclocondensation Enables Efficient Analog Generation for SAR Campaigns

The chromeno[8,7-e][1,3]oxazin-2-one scaffold is synthetically accessible via a one-pot Mannich-type condensation-cyclization between 7-hydroxycoumarin derivatives, formaldehyde, and primary amines [1]. Mathew et al. (2017) demonstrated an environmentally benign protocol using water as solvent at 80–90°C to generate a 10-compound library of 9-substituted-4-methyl derivatives [2]. The angular chromeno[8,7-e][1,3]oxazin-2-one regioisomer is obtained selectively under optimized aminomethylation conditions of 3-aryl-7-hydroxycoumarins, with moderate to good yields depending on amine nucleophilicity [3]. The target compound, incorporating 3-methoxybenzylamine as the primary amine input, is commercially available as a pre-synthesized screening compound (Ambinter AMB17975368, MW 351.396), enabling immediate procurement without in-house synthesis for hit identification or as an authentic analytical standard for in-house synthetic campaigns [4].

Synthetic accessibility Mannich reaction Lead optimization

Recommended Research & Industrial Application Scenarios for 4-Ethyl-9-(3-methoxybenzyl)-chromeno-oxazin-2-one


NF-κB Pathway-Targeted Anti-Inflammatory Drug Discovery SAR Expansion

Researchers engaged in anti-inflammatory drug discovery targeting the NF-κB and MAPK signaling cascades can deploy this compound to extend the SAR established by Zhang et al. (2017) [1]. The 18-compound panel in that study explored N-9 substitution with aryl (2-chlorophenyl, 4-chlorophenyl, 2,4-dichlorophenyl), alkyl, and heterocyclic groups, but did not include any 3-methoxybenzyl or 4-ethyl variants. Procuring the 4-ethyl-9-(3-methoxybenzyl) compound fills a substitution gap at two positions simultaneously, enabling assessment of whether the meta-methoxybenzyl group—with its altered hydrogen-bond acceptor geometry—can match or exceed the anti-inflammatory potency of the 2-chlorophenyl lead (B3) while potentially offering a differentiated cytotoxicity profile.

Anti-Tubercular Screening Library Diversification

The demonstrated anti-mycobacterial activity of 4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-ones (MIC = 5 µg/mL for lead compounds 4g/4h against M. tuberculosis H37Rv) [2] motivates inclusion of the 4-ethyl-3-methoxybenzyl analog in anti-tubercular screening decks. The 4-ethyl substituent is predicted to increase logP by ~0.4 units relative to the 4-methyl baseline, which may enhance penetration through the lipophilic mycobacterial cell wall and potentially lower the MIC. Testing this compound alongside the published 4-methyl series would establish whether the 4-alkyl chain length represents a tunable parameter for anti-mycobacterial potency optimization.

Physicochemical Property-Driven Fragment or Lead Optimization Programs

For medicinal chemistry teams optimizing chromeno-oxazinone leads, this compound provides a reference point at the intersection of 4-ethyl (enhanced lipophilicity) and 3-methoxybenzyl (meta-OCH₃ geometry) substitution—two parameters not jointly explored in published SAR [1][2]. The computed logP (~3.8–3.9), LogD (pH 7.4) (~3.8), and TPSA (~48 Ų) place the compound within favorable drug-like property space [3]. Procurement enables head-to-head physicochemical profiling (experimental logD, kinetic solubility, PAMPA permeability) against the 4-methyl and 4-methoxybenzyl positional isomer controls, generating data to guide multiparameter optimization of this underexplored substitution vector combination.

Authentic Analytical Reference Standard for In-House Chromeno-Oxazinone Synthesis

The one-pot Mannich condensation route to this scaffold is well-established [4], and laboratories synthesizing 9-substituted chromeno-oxazin-2-one libraries in-house can procure this commercially available compound (Ambinter AMB17975368) as an authentic reference standard for HPLC purity calibration, NMR spectral comparison, and biological assay normalization. Its commercial availability as a pre-characterized solid eliminates the need for preliminary synthesis and characterization, accelerating the initiation of biological testing while in-house synthetic efforts proceed in parallel.

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